molecular formula C9H8O4 B1352372 2-Formyl-5-methoxybenzoic acid CAS No. 4785-56-2

2-Formyl-5-methoxybenzoic acid

Cat. No.: B1352372
CAS No.: 4785-56-2
M. Wt: 180.16 g/mol
InChI Key: LMWSIQGMRIVDCJ-UHFFFAOYSA-N
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Description

2-Formyl-5-methoxy-benzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a formyl group at the second position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-5-methoxy-benzoic acid can be achieved through several methods. One common approach involves the formylation of 5-methoxybenzoic acid using the Duff reaction. In this method, hexamethylenetetramine and methanesulfonic acid are used as reagents . The reaction typically proceeds under acidic conditions, and the formyl group is introduced at the ortho position relative to the methoxy group.

Industrial Production Methods: Industrial production of 2-formyl-5-methoxy-benzoic acid may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to improve yield and reduce production costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-5-methoxy-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 2-carboxy-5-methoxy-benzoic acid.

    Reduction: 2-hydroxymethyl-5-methoxy-benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Formyl-5-methoxy-benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Formyl-5-methoxy-benzoic acid is unique due to the presence of both formyl and methoxy groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

2-formyl-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWSIQGMRIVDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428345
Record name 2-formyl-5-methoxy-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4785-56-2
Record name 2-formyl-5-methoxy-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-formyl-5-methoxybenzoic acid
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Synthesis routes and methods

Procedure details

10 g (61 mmol) of 6-methoxyphthalide, 11.4 g (64.0 mmol) of NBS and 200 ml of chlorobenzene are mixed, while stirring, the suspension is heated to 85° C. and 2 ml of a solution of 100 mg of AIBN in 10 ml of chlorobenzene are added. In the course of a few minutes, the temperature rises to 110° C. and a red solution forms. After the rise in-temperature has subsided, the remaining 8 ml are added and the mixture is stirred at 85° C. for 40 min. After cooling to 0° C., the succinimide which has precipitated out is filtered off and rinsed with chlorobenzene. The filtrate is concentrated until an oily residue forms, which is taken up in 10% strength NaOH solution, and the mixture is washed three times with 300 ml of methylene chloride each time. After acidification of the aqueous phase with concentrated HCl, the mixture is stirred at 0° C. for 1 hour. The acid thereby precipitates out in the form of a white precipitate, which is filtered off.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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